molecular formula C12H18N2O2 B2883826 N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide CAS No. 2411318-41-5

N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide

Cat. No.: B2883826
CAS No.: 2411318-41-5
M. Wt: 222.288
InChI Key: SDKTUESEWQSWGW-UHFFFAOYSA-N
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Description

N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide is a synthetic organic compound with the molecular formula C12H18N2O2 This compound features a pyrrolidinone ring, which is a five-membered lactam, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This could include continuous flow reactors for the cyclization step and high-throughput screening for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of an alkyne.

    N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide: Contains an alkene group instead of an alkyne.

Uniqueness

N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide is unique due to the presence of both the pyrrolidinone ring and the alkyne functional group

Properties

IUPAC Name

N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-5-10(15)13-7-6-9-8-12(2,3)14-11(9)16/h9H,6-8H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKTUESEWQSWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1CC(NC1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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